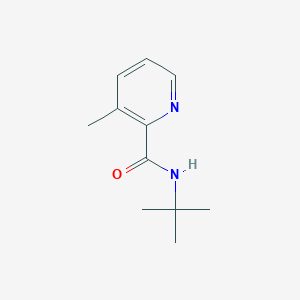

N-tert-Butyl-3-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBOIZQGIVYRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420182 | |

| Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32998-95-1 | |

| Record name | N-(1,1-Dimethylethyl)-3-methyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32998-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-3-methylpicolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-3-methylpicolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-tert-butyl-3-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-tert-Butyl-3-methylpyridine-2-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-3-methylpyridine-2-carboxamide, a substituted picolinamide, is a chemical compound with potential applications in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its known chemical and physical properties. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also presents a general, representative protocol for the synthesis of similar pyridine-2-carboxamides. Furthermore, the potential role of this compound as a key intermediate in the synthesis of biologically active molecules, such as protein kinase inhibitors, is explored through a logical workflow diagram. This technical guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

The chemical and physical properties of N-tert-Butyl-3-methylpyridine-2-carboxamide are summarized in Table 1. The data presented is a compilation of information from various chemical databases and supplier specifications. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| IUPAC Name | N-tert-butyl-3-methylpyridine-2-carboxamide | PubChem[1] |

| Synonyms | N-tert-Butyl-3-methylpicolinamide, 3-Methyl-pyridine-2-carboxylic acid tert-butylamide | PubChem[1] |

| CAS Number | 32998-95-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 58.0 °C (Predicted) | ChemicalBook[3] |

| Boiling Point | 333.4 ± 30.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 13.91 ± 0.46 (Predicted) | ChemicalBook[3] |

| InChI | InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | PubChem[1] |

| SMILES | CC1=C(N=CC=C1)C(=O)NC(C)(C)C | PubChem[1] |

Synthesis and Experimental Protocols

General Synthesis of Pyridine-2-carboxamides

The following is a representative protocol for the synthesis of N-substituted pyridine-2-carboxamides. This method involves the activation of the carboxylic acid group of a pyridine-2-carboxylic acid, followed by amidation with an amine.

Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of 3-methylpyridine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction mixture is stirred at room temperature for 1-3 hours to form the corresponding acid chloride. The solvent and excess reagent are typically removed under reduced pressure.

-

Amidation: The crude acid chloride is redissolved in a fresh portion of an aprotic solvent. To this solution, cooled to 0 °C, is added tert-butylamine (1.5-2.0 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure N-tert-Butyl-3-methylpyridine-2-carboxamide.

Potential Role as a Chemical Intermediate

While direct biological activity of N-tert-Butyl-3-methylpyridine-2-carboxamide has not been reported, it has been cited as a reactant in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a potential building block for the synthesis of 2,6-naphthyridine derivatives, which have been investigated as dual protein kinase C/D (PKC/PKD) inhibitors.

The following diagram illustrates the logical workflow of how N-tert-Butyl-3-methylpyridine-2-carboxamide could be utilized as a key intermediate in a multi-step synthesis of a hypothetical bioactive compound.

Caption: Synthetic pathway from starting materials to a bioactive molecule.

Safety Information

N-tert-Butyl-3-methylpyridine-2-carboxamide should be handled with appropriate safety precautions in a laboratory setting. According to available safety data sheets, it may be harmful if swallowed and can cause eye irritation. It is also classified as harmful to aquatic life with long-lasting effects. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

N-tert-Butyl-3-methylpyridine-2-carboxamide is a pyridine derivative with established basic chemical properties. While detailed experimental and biological data are currently scarce in the public domain, its structural motif suggests its potential as a valuable intermediate in the synthesis of more complex, biologically active molecules. The general synthetic protocols and logical workflows presented in this guide offer a starting point for researchers interested in the chemistry and potential applications of this and related compounds. Further investigation is warranted to fully elucidate the experimental properties and potential biological significance of N-tert-Butyl-3-methylpyridine-2-carboxamide.

References

N-tert-Butyl-3-methylpyridine-2-carboxamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of N-tert-Butyl-3-methylpyridine-2-carboxamide

Authored by: Gemini, Senior Application Scientist

Introduction

In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of N-tert-Butyl-3-methylpyridine-2-carboxamide, a substituted picolinamide. While seemingly a simple molecule, its analysis serves as an exemplary case for the application of modern spectroscopic techniques.

This document is designed for researchers and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. We will systematically assemble the molecular puzzle, starting from the foundational molecular formula and progressively integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each technique provides a unique layer of information, and their combined interpretation leads to an unambiguous structural assignment. The molecular formula for our target compound is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol .[1][2]

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any spectral analysis, the molecular formula provides the first critical clue. From the formula C₁₁H₁₆N₂O, we can calculate the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds within the structure.

Calculation: DoU = C - (H/2) + (N/2) + 1 DoU = 11 - (16/2) + (2/2) + 1 DoU = 11 - 8 + 1 + 1 = 5

A DoU of 5 is highly suggestive of an aromatic system. A typical benzene or pyridine ring accounts for four degrees of unsaturation (three double bonds and one ring). The remaining degree of unsaturation strongly implies the presence of an additional double bond, most commonly a carbonyl (C=O) group, which is consistent with the "carboxamide" in the compound's name.

Part 2: Spectroscopic Analysis Workflow

Our analytical strategy involves a multi-pronged spectroscopic approach to build the structure piece by piece. This workflow is designed to be self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining Molecular Mass and Key Fragments

Expertise & Rationale: Mass spectrometry is employed first to provide an exact molecular weight, thereby validating the molecular formula. Furthermore, the fragmentation pattern offers a preliminary blueprint of the molecule's substructures, particularly identifying weaker bonds and stable fragments. For this amide, we anticipate characteristic cleavages around the bulky tert-butyl group and the amide bond.

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Expected Results: The primary goal is to observe a peak for the protonated molecule at m/z 193.13, confirming the molecular weight of 192.26. The fragmentation pattern is highly diagnostic.

| Predicted m/z | Fragment Ion | Interpretation |

| 193.13 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 137.07 | [M - C₄H₈ + H]⁺ | Loss of isobutylene, a characteristic fragmentation for a tert-butyl group. |

| 119.09 | [M - C₄H₉N + H]⁺ | Cleavage of the amide C-N bond. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl carbocation. |

FT-IR Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[3] For N-tert-Butyl-3-methylpyridine-2-carboxamide, we expect to see clear signatures for the N-H and C=O bonds of the secondary amide, as well as vibrations characteristic of the substituted pyridine ring.

Experimental Protocol (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty crystal, which is automatically subtracted from the sample spectrum.

Data Interpretation and Expected Results: The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3350 cm⁻¹ | N-H stretch | Secondary Amide |

| 3100-3000 cm⁻¹ | C-H stretch (sp²) | Aromatic C-H (Pyridine) |

| 2970-2850 cm⁻¹ | C-H stretch (sp³) | Aliphatic C-H (Methyl, tert-Butyl) |

| ~1670 cm⁻¹ | C=O stretch (Amide I) | Secondary Amide Carbonyl[4][5] |

| ~1530 cm⁻¹ | N-H bend (Amide II) | Secondary Amide[4] |

| 1600-1450 cm⁻¹ | C=C, C=N stretches | Pyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

Expertise & Rationale: NMR is the most powerful tool for organic structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6][7] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to construct and confirm the complete molecular skeleton.

Experimental Protocol (General NMR):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire a ¹H spectrum to assess sample purity and for initial structural deductions.

-

Acquire ¹³C and DEPT-135 spectra to identify all unique carbons and their types (CH₃, CH₂, CH, C).

-

Acquire 2D spectra (COSY, HSQC, HMBC) to establish bond connectivities. All spectra are referenced to the residual solvent signal or an internal standard like TMS.[8]

¹H and ¹³C NMR - The Carbon-Hydrogen Framework

¹H NMR Interpretation: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | dd | 1H | H6 | Deshielded by adjacent ring nitrogen and ortho to the electron-withdrawing amide. |

| ~7.6 | dd | 1H | H4 | Ortho to the electron-withdrawing amide. |

| ~7.3 | dd | 1H | H5 | Coupled to both H4 and H6. |

| ~6.5 | br s | 1H | N-H | Broad signal due to quadrupolar relaxation and potential exchange. |

| ~2.4 | s | 3H | 3-CH₃ | Aromatic methyl group, slightly downfield. |

| ~1.45 | s | 9H | tert-Butyl | Nine equivalent protons result in a large singlet. |

¹³C NMR and DEPT-135 Interpretation: The ¹³C spectrum shows all unique carbon atoms, while DEPT-135 distinguishes carbons with attached protons.

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~168.0 | Absent | C=O | Amide carbonyl carbon. |

| ~158.0 | Absent | C2 | Pyridine carbon bonded to nitrogen and the amide. |

| ~148.0 | CH | C6 | Pyridine carbon bonded to nitrogen. |

| ~138.0 | CH | C4 | Pyridine CH. |

| ~132.0 | Absent | C3 | Pyridine carbon bonded to the methyl group. |

| ~125.0 | CH | C5 | Pyridine CH. |

| ~51.5 | Absent | tert-Butyl (Quaternary C) | Quaternary carbon of the tert-butyl group. |

| ~28.5 | CH₃ | tert-Butyl (CH₃) | Three equivalent methyl carbons. |

| ~19.0 | CH₃ | 3-CH₃ | Pyridine methyl carbon. |

2D NMR - Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the structural fragments identified by 1D NMR.[9][10]

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2 or 3 bonds. It is invaluable for tracing out proton networks.

Caption: Expected COSY correlations for the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (a one-bond correlation). This allows for the definitive assignment of carbon signals based on their attached, and already assigned, protons.

Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for finalizing the structure. HMBC reveals correlations between protons and carbons over 2 to 3 bonds, allowing us to connect the isolated spin systems and quaternary carbons.

Key Expected HMBC Correlations:

-

Connecting the Amide: The tert-butyl protons (~1.45 ppm) will show a correlation to the amide carbonyl carbon (~168.0 ppm) and the quaternary tert-butyl carbon (~51.5 ppm). The N-H proton (~6.5 ppm) will also correlate to the carbonyl carbon.

-

Placing the Amide on the Ring: The H6 proton (~8.4 ppm) will show a correlation to the carbonyl carbon (~168.0 ppm), definitively placing the carboxamide group at the C2 position.

-

Placing the Methyl Group: The methyl protons (~2.4 ppm) will show correlations to C3 (~132.0 ppm) and C2 (~158.0 ppm), confirming its position at C3.

Caption: Crucial HMBC correlations linking the molecular fragments.

Conclusion: The Confirmed Structure

-

Mass Spectrometry confirmed the molecular formula C₁₁H₁₆N₂O.

-

FT-IR identified the key functional groups: a secondary amide, an aromatic ring, and aliphatic groups.

-

¹H and ¹³C NMR provided the complete carbon-hydrogen framework, identifying a tert-butyl group, a methyl group, and a trisubstituted pyridine ring.

-

COSY established the connectivity of the pyridine ring protons (H4-H5-H6).

-

HSQC linked each proton to its directly attached carbon.

-

HMBC provided the final, critical links between the fragments: connecting the tert-butyl group to the amide nitrogen, the amide carbonyl to the C2 position of the pyridine ring, and the methyl group to the C3 position.

The collective evidence from this multi-technique approach unequivocally confirms the structure as N-tert-Butyl-3-methylpyridine-2-carboxamide . This logical, evidence-based workflow represents a gold standard in modern chemical analysis, ensuring the highest degree of confidence in structural assignments for research and development.

References

-

Field, L. D., Li, H., & Magill, A. M. (2015). Organic Structures from 2D NMR Spectra. Wiley. Available at: [Link]

-

Castillo, R. G., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCrData, 6(9). Available at: [Link]

-

Wikipedia contributors. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach (2nd ed.). Academic Press. Available at: [Link]

-

JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

-

Simpson, J. H. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy. Elsevier. Available at: [Link]

-

Black, D. StC., et al. (2006). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (17), 2133-2142. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5463796, N-tert-Butyl-3-methylpyridine-2-carboxamide. PubChem. Available at: [Link]

-

Rogoza, A. V., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7208. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. RSC. Available at: [Link]

-

PubChemLite. (n.d.). N-tert-butyl-3-methylpyridine-2-carboxamide (C11H16N2O). University of Luxembourg. Available at: [Link]

-

Turunen, B. J., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(18), 5946-5951. Available at: [Link]

-

Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927-5937. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

Zhang, L., et al. (2018). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2929-2933. Available at: [Link]

-

Castillo, R. G., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCrData, 6(Pt 9), x211029. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available at: [Link]

-

SpectraBase. (n.d.). 3,4-DI-TERT.-BUTYL-PYRIDINE. Wiley. Available at: [Link]

-

ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. Available at: [Link]

Sources

- 1. N-tert-Butyl-3-methylpyridine-2-carboxamide | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-tert-Butyl-3-methylpyridine-2-carboxamide 32998-95-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 8. rsc.org [rsc.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Organic Structure Determination Using 2-D NMR Spectroscopy - Edition 2 - By Jeffrey H. Simpson Elsevier Educate [educate.elsevier.com]

An In-depth Technical Guide to N-Desmethylclobazam (CAS 32998-95-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, hazards, and pharmacological characteristics of N-Desmethylclobazam (CAS 32998-95-1), the primary active metabolite of the 1,5-benzodiazepine anticonvulsant, Clobazam.

Core Physical and Chemical Properties

N-Desmethylclobazam, also known as nor-Clobazam, is a benzodiazepine derivative.[1] Its key identifying and physical properties are summarized below.

| Property | Data | Reference |

| CAS Number | 32998-95-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 286.71 g/mol | [2][4] |

| IUPAC Name | 8-chloro-1-phenyl-1,5-dihydro-2H-benzo[b][5][6]diazepine-2,4(3H)-dione | [2] |

| Synonyms | nor-Clobazam, Demethylclobazam | [2][4] |

| Appearance | A neat solid | [1] |

| Purity | ≥98% | [1] |

| LogP | 3.497 | [7] |

| Density | 1.363 g/cm³ | [7] |

| Boiling Point | 601.8°C at 760 mmHg | [7] |

| Flash Point | 317.7°C | [7] |

| InChI Key | RRTVVRIFVKKTJK-UHFFFAOYSA-N | [1][2][3] |

| SMILES | ClC1=CC(N(C2=CC=CC=C2)C(C3)=O)=C(C=C1)NC3=O | [1] |

Hazard Identification and Safety

N-Desmethylclobazam is classified with specific hazards according to the Globally Harmonized System (GHS). Appropriate handling and storage procedures are critical for laboratory safety.

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Reference |

| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. | [4][8] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. | [4][8] |

| Acute Oral Toxicity | - | - | Harmful if swallowed. | [7] |

| Eye Irritation | - | - | Causes serious eye irritation. | [7] |

Precautionary Statements & Handling:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

Storage: Store in a dry, dark place at -20°C for long-term stability.[2] Shipped under ambient temperature as a non-hazardous chemical.[2]

Mechanism of Action: GABA-A Receptor Modulation

N-Desmethylclobazam, like its parent compound Clobazam, exerts its anticonvulsant effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A).[6][9] This modulation enhances the inhibitory effect of GABA, leading to reduced neuronal excitability.[6]

A key characteristic of N-Desmethylclobazam is its binding affinity profile across different GABA-A receptor subtypes. Studies have shown that it displays a significantly greater binding affinity for α2-containing receptor complexes compared to α1-containing complexes.[10][11] This selectivity is noteworthy, as the α2 subunit is believed to mediate anticonvulsant effects, while the α1 subunit is more associated with sedative actions.[10][11]

Caption: GABA-A receptor signaling pathway modulated by N-Desmethylclobazam.

Experimental Protocols

Quantification in Human Plasma via HPLC-UV

This protocol details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of Clobazam and N-Desmethylclobazam in human plasma, adapted from published methodologies.[12][13]

Objective: To accurately quantify N-Desmethylclobazam concentrations for therapeutic drug monitoring.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.3 mL of human plasma in a centrifuge tube, add an internal standard (e.g., Diazepam).[12]

-

Add 1 mL of extraction solvent (e.g., hexane:dichloromethane, 1:1, v/v).[12][13]

-

Vortex the mixture for 1 minute, followed by centrifugation at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[14]

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Construct a calibration curve using known concentrations of N-Desmethylclobazam (e.g., 200–3000 ng/mL).[12][13]

-

The retention time for N-Desmethylclobazam is approximately 5.82 minutes under these conditions.[13]

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Experimental workflow for HPLC-UV analysis of N-Desmethylclobazam.

GABA-A Receptor Binding Affinity Assay

This protocol describes a radioligand binding assay to determine the affinity (Ki) of N-Desmethylclobazam for specific GABA-A receptor subtypes, based on the methodology described by Jensen et al.[10][11]

Objective: To characterize the binding profile of N-Desmethylclobazam at different human GABA-A receptor α-subunits.

Methodology:

-

Receptor Preparation:

-

Use Human Embryonic Kidney (HEK293) cells transiently transfected with cDNA encoding specific human GABA-A receptor subunit combinations (e.g., α₁β₂γ₂, α₂β₂γ₂, α₃β₂γ₂, or α₅β₂γ₂).[10][11]

-

Prepare cell membrane homogenates from the transfected cells. The total protein content of the homogenate should be determined.[10]

-

-

Radioligand Binding Assay:

-

Incubate the cell membrane homogenates with a constant concentration of a suitable radioligand, such as [³H]-flumazenil.[10][11]

-

Add increasing concentrations of unlabeled N-Desmethylclobazam to compete for binding with the radioligand.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding of [³H]-flumazenil against the logarithm of the N-Desmethylclobazam concentration.

-

Determine the IC₅₀ value (the concentration of N-Desmethylclobazam that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]

-

Reported Ki values for N-Desmethylclobazam range from 147 nM to 668 nM across different α-subtypes.[10]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Desmethylclobazam | C15H11ClN2O2 | CID 89657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of clobazam, N-desmethylclobazam and their hydroxy metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Clobazam? [synapse.patsnap.com]

- 7. N-Desmethyl Clobazam | CAS#:22316-55-8 | Chemsrc [chemsrc.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Clobazam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]

- 11. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The analysis of clobazam and its metabolite desmethylclobazam by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of N-tert-Butyl-3-methylpyridine-2-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-3-methylpyridine-2-carboxamide, a synthetic small molecule, has emerged as a compound of interest within the domain of neuroprotective agent development. This technical guide provides a comprehensive overview of its core biological activity, focusing on its role as an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and workflows to facilitate further research and development efforts.

Core Biological Activity: SARM1 Inhibition

N-tert-Butyl-3-methylpyridine-2-carboxamide has been identified as a potential inhibitor of SARM1. SARM1 is an enzyme that, when activated, depletes the essential cellular metabolite nicotinamide adenine dinucleotide (NAD+), leading to a cascade of events culminating in axonal degeneration. This process is implicated in the pathology of a wide range of neurodegenerative diseases and injuries. By inhibiting the NADase activity of SARM1, N-tert-Butyl-3-methylpyridine-2-carboxamide is proposed to preserve axonal integrity and function.

Signaling Pathway

The mechanism of action of N-tert-Butyl-3-methylpyridine-2-carboxamide is centered on the SARM1-mediated axonal destruction pathway. In response to neuronal injury or stress, SARM1 is activated, leading to the rapid catabolism of NAD+. This depletion of NAD+ is a critical step that triggers energy failure and subsequent fragmentation of the axon. N-tert-Butyl-3-methylpyridine-2-carboxamide is believed to interfere with this process, thereby protecting the neuron from degeneration.

Quantitative Data

While N-tert-Butyl-3-methylpyridine-2-carboxamide is cited as a SARM1 inhibitor in patent literature, specific quantitative data such as IC50 or EC50 values are not publicly available at this time. The compound is listed as an example in patents focused on the discovery of SARM1 inhibitors for neurological disorders, suggesting it has shown activity in screening campaigns. Further research is required to quantify its potency and efficacy.

Table 1: Summary of Available Biological Data

| Compound | Target | Activity Type | Quantitative Data | Source |

| N-tert-Butyl-3-methylpyridine-2-carboxamide | SARM1 | Inhibition | Not Available | Patent: US11629136B1[1] |

Experimental Protocols

To facilitate the investigation of N-tert-Butyl-3-methylpyridine-2-carboxamide, this section details standardized experimental protocols for assessing SARM1 inhibition and neuroprotective effects in vitro.

SARM1 NADase Activity Assay

This assay is designed to measure the enzymatic activity of SARM1 and the inhibitory potential of test compounds. A fluorogenic method is commonly employed.

Principle: The assay measures the hydrolysis of a non-fluorescent NAD+ analog, such as etheno-NAD (ε-NAD), by SARM1. Upon cleavage, the resulting etheno-adenosine diphosphate ribose (ε-ADPR) is fluorescent, and the increase in fluorescence is proportional to SARM1 activity.

Materials:

-

Recombinant human SARM1 protein

-

Etheno-NAD (ε-NAD) substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test compound (N-tert-Butyl-3-methylpyridine-2-carboxamide) dissolved in DMSO

-

Control inhibitor (e.g., DSRM-3716)

-

384-well, black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of recombinant SARM1 in assay buffer.

-

Serially dilute the test compound and control inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add the SARM1 solution to wells containing either the test compound, control inhibitor, or vehicle (DMSO).

-

Initiate the reaction by adding the ε-NAD substrate to all wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

In Vitro Neuronal Protection Assay

This assay evaluates the ability of a compound to protect neurons from a toxic insult that induces axonal degeneration.

Principle: Primary neurons or a neuronal cell line are cultured and then exposed to a neurotoxic agent in the presence or absence of the test compound. Neuronal viability or axon integrity is then assessed.

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., glutamate for excitotoxicity, vincristine for microtubule disruption-induced axonopathy)

-

Test compound (N-tert-Butyl-3-methylpyridine-2-carboxamide)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Fluorescence microscope and reagents for immunocytochemistry (e.g., anti-β-III tubulin antibody)

-

96-well cell culture plates

Procedure:

-

Seed neurons in 96-well plates and allow them to differentiate and form axonal networks.

-

Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding the neurotoxic agent to the culture medium. Include a vehicle-treated control group and a toxin-only control group.

-

Incubate for a period sufficient to induce axonal degeneration (e.g., 24-48 hours).

-

Assess neuronal viability using a cell viability assay according to the manufacturer's instructions.

-

Alternatively, fix the cells and perform immunocytochemistry for a neuronal marker like β-III tubulin to visualize and quantify axon integrity.

-

Calculate the percentage of neuroprotection conferred by the test compound relative to the toxin-only control.

Conclusion

N-tert-Butyl-3-methylpyridine-2-carboxamide represents a promising starting point for the development of novel neuroprotective therapeutics targeting the SARM1 pathway. While the currently available data is limited, the established role of SARM1 in axonal degeneration provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the biological activity of this and related compounds, with the ultimate goal of translating these findings into effective treatments for a range of debilitating neurological disorders.

References

Unraveling the Enigma: A Mechanistic Exploration of N-tert-Butyl-3-methylpyridine-2-carboxamide

A Senior Application Scientist's Guide to Investigating a Novel Pyridine Carboxamide Derivative

Abstract

N-tert-Butyl-3-methylpyridine-2-carboxamide is a pyridine carboxamide derivative with a structure suggestive of diverse biological activities. However, its precise mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of this compound. Drawing upon structural analogies to known inhibitors and established pharmacological principles, we postulate and explore four primary hypothetical mechanisms: 1) inhibition of Protein Kinase C/D (PKC/PKD) signaling, 2) disruption of Mycobacterial Membrane Protein Large 3 (MmpL3) function, 3) inhibition of viral proteases, exemplified by SARS-CoV 3CLpro, and 4) modulation of Matrix Metalloproteinase-13 (MMP-13) activity. For each hypothesis, we present the underlying scientific rationale and detail a rigorous, multi-step experimental workflow designed to validate or refute the proposed mechanism. This guide serves as a foundational roadmap for elucidating the therapeutic potential and molecular targets of N-tert-Butyl-3-methylpyridine-2-carboxamide.

Introduction: The Therapeutic Potential of Pyridine Carboxamide Scaffolds

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The specific compound of interest, N-tert-Butyl-3-methylpyridine-2-carboxamide, features a pyridine ring, a carboxamide linker, and a bulky tert-butyl group. While direct research on this molecule is limited, its structural motifs are present in compounds known to interact with a range of protein classes. Notably, it has been used as a reactant in the synthesis of a dual protein kinase C/D (PKC/PKD) inhibitor[1]. This guide will, therefore, outline a systematic approach to investigate its potential as an inhibitor of several key enzyme families implicated in a variety of pathologies.

Hypothetical Mechanisms of Action and Validation Strategies

Given the absence of direct mechanistic data, a hypothesis-driven approach is essential. The following sections detail four plausible mechanisms of action for N-tert-Butyl-3-methylpyridine-2-carboxamide, each accompanied by a comprehensive experimental plan.

Hypothesis 1: Inhibition of the Protein Kinase C/D (PKC/PKD) Signaling Cascade

Rationale: The most direct lead for N-tert-Butyl-3-methylpyridine-2-carboxamide is its documented use as a precursor in the synthesis of PKC/PKD inhibitors[1]. The PKD family of serine/threonine kinases are crucial regulators of cellular processes, including proliferation, differentiation, and apoptosis[2][3]. Their dysregulation is implicated in cancer and cardiovascular diseases[3]. PKC/PKD inhibitors often act by competing with ATP or the substrate at the enzyme's active site[2][4].

Experimental Validation Workflow:

The following workflow is designed to systematically assess the inhibitory activity of N-tert-Butyl-3-methylpyridine-2-carboxamide against the PKC/PKD pathway.

Figure 1: Experimental workflow for validating PKC/PKD inhibition.

Detailed Protocols:

-

Protocol 2.1.1: PKD Isoform-Specific Kinase Assay (ADP-Glo™)

-

Prepare a reaction mix containing PKD1, PKD2, or PKD3 enzyme, a suitable substrate peptide, and ATP in kinase buffer.

-

Add varying concentrations of N-tert-Butyl-3-methylpyridine-2-carboxamide or a known PKD inhibitor (e.g., CRT0066101) to the reaction mix.

-

Incubate at 30°C for 1 hour to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

-

Protocol 2.1.2: Western Blot for Phospho-Cortactin

-

Culture a relevant cell line (e.g., PC-3 prostate cancer cells) to 70-80% confluency.

-

Treat cells with varying concentrations of N-tert-Butyl-3-methylpyridine-2-carboxamide for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-cortactin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the phospho-cortactin signal to total cortactin or a loading control like GAPDH.

-

Hypothesis 2: Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

Rationale: The pyridine core is a feature in some antitubercular agents. Structurally related pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3[5][6]. MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall[1][7]. Inhibition of MmpL3 disrupts cell wall synthesis and is a validated strategy for anti-tuberculosis drug development[1][7]. Many MmpL3 inhibitors are thought to act by dissipating the proton motive force (PMF) across the mycobacterial cell membrane[8][9][10].

Experimental Validation Workflow:

This workflow aims to determine if N-tert-Butyl-3-methylpyridine-2-carboxamide has anti-mycobacterial activity and if this activity is mediated through MmpL3 inhibition.

Figure 3: Workflow for validating viral protease inhibition.

Detailed Protocols:

-

Protocol 2.3.1: FRET-Based 3CLpro Inhibition Assay

-

Recombinantly express and purify SARS-CoV-2 3CLpro.

-

In a 384-well plate, add the 3CLpro enzyme to a reaction buffer.

-

Add varying concentrations of N-tert-Butyl-3-methylpyridine-2-carboxamide or a known inhibitor (e.g., GC376).

-

Initiate the reaction by adding a FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Monitor the increase in fluorescence over time as the protease cleaves the substrate, separating the quencher (Dabcyl) from the fluorophore (Edans).

-

Calculate the rate of reaction and determine the IC50 value of the compound.

-

-

Protocol 2.3.2: Cytopathic Effect (CPE) Inhibition Assay

-

Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of N-tert-Butyl-3-methylpyridine-2-carboxamide.

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Immediately after infection, add the compound dilutions to the cells.

-

Incubate the plates for 72 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

-

Calculate the EC50 (the concentration that protects 50% of cells from CPE) and CC50 (the concentration that causes 50% cytotoxicity in uninfected cells).

-

Hypothesis 4: Inhibition of Matrix Metalloproteinase-13 (MMP-13)

Rationale: MMP-13 is a zinc-dependent endopeptidase that plays a critical role in the degradation of type II collagen, a major component of articular cartilage.[11][12] Its overactivity is a key factor in the pathogenesis of osteoarthritis.[11][12] Pyrimidine dicarboxamides, which share the carboxamide feature with our compound of interest, are known to be selective MMP-13 inhibitors.[13][14][15] These inhibitors can bind to an allosteric pocket (the S1' side pocket) rather than directly chelating the catalytic zinc ion, offering a path to selectivity.[13][16]

Experimental Validation Workflow:

This workflow will investigate the potential of N-tert-Butyl-3-methylpyridine-2-carboxamide to inhibit MMP-13 and protect cartilage from degradation.

Figure 4: Workflow for validating MMP-13 inhibition.

Detailed Protocols:

-

Protocol 2.4.1: Fluorogenic MMP-13 Inhibition Assay

-

Activate pro-MMP-13 to its active form using APMA.

-

In a 96-well plate, add activated MMP-13 to an assay buffer.

-

Add varying concentrations of N-tert-Butyl-3-methylpyridine-2-carboxamide or a known MMP inhibitor (e.g., CL-82198).

-

Initiate the reaction by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Monitor the increase in fluorescence as the enzyme cleaves the substrate.

-

Calculate the initial reaction velocities and determine the IC50 value.

-

-

Protocol 2.4.2: Cartilage Explant Culture

-

Harvest articular cartilage explants from bovine or porcine joints under sterile conditions.

-

Culture the explants in DMEM/F-12 medium.

-

Treat the explants with a pro-inflammatory stimulus (e.g., IL-1β and oncostatin M) in the presence or absence of N-tert-Butyl-3-methylpyridine-2-carboxamide for several days.

-

Collect the culture medium at specified time points.

-

Measure the release of sulfated glycosaminoglycans (GAGs) using the DMMB dye-binding assay.

-

Measure the release of collagen fragments using an appropriate ELISA kit.

-

At the end of the experiment, digest the cartilage explants to determine the remaining GAG content.

-

Data Interpretation and Path Forward

The experimental workflows outlined above provide a clear, stepwise approach to elucidating the mechanism of action of N-tert-Butyl-3-methylpyridine-2-carboxamide.

| Hypothesized Target | Key Positive Result | Interpretation | Next Steps |

| PKC/PKD | Potent inhibition in isoform-specific kinase assays and reduction of substrate phosphorylation in cells. | The compound is a direct inhibitor of the PKC/PKD signaling pathway. | Lead optimization for improved potency and selectivity; in vivo efficacy studies in relevant cancer models. |

| MmpL3 | Low MIC against M. tuberculosis, generation of resistant mutants with mutations in the mmpL3 gene. | The compound exhibits anti-mycobacterial activity by targeting MmpL3. | In vivo efficacy studies in a mouse model of tuberculosis; ADME/Tox profiling. |

| Viral Protease (3CLpro) | Potent inhibition in the FRET assay and significant reduction of viral CPE in cell-based assays. | The compound is a viral protease inhibitor with antiviral activity. | Structural studies (co-crystallization) to understand binding mode; optimization for improved antiviral potency. |

| MMP-13 | Selective inhibition of MMP-13 over other MMPs and protection of cartilage explants from degradation. | The compound is a selective MMP-13 inhibitor with chondroprotective effects. | In vivo studies in animal models of osteoarthritis to assess disease-modifying potential. |

A negative result in any of these pathways would suggest that the mechanism of action lies elsewhere, and further hypothesis generation, potentially through phenotypic screening or chemoproteomics, would be warranted.

Conclusion

N-tert-Butyl-3-methylpyridine-2-carboxamide represents a molecule of interest at the intersection of several important therapeutic areas. While its mechanism of action is currently unknown, its structural features provide a rational basis for targeted investigation. The systematic, hypothesis-driven approach detailed in this guide, combining biochemical, cellular, and in vivo assays, provides a robust framework for defining its biological activity. The successful elucidation of its mechanism will be a critical step in determining the future trajectory of this compound in a drug discovery and development program.

References

-

Patsnap Synapse. (2024, June 21). What are MMP13 inhibitors and how do they work? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are MmpL3 inhibitors and how do they work? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are SARS-CoV 3CLpro inhibitors and how do they work? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are PKC inhibitors and how do they work? Retrieved from [Link]

-

Li, X., et al. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Retrieved from [Link]

-

Tahlan, K., et al. (2014). Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

-

Lombardo, L. J., et al. (2008). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. National Institutes of Health. Retrieved from [Link]

-

Tahlan, K., et al. (2014). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. ResearchGate. Retrieved from [Link]

-

Stauffer, S. R., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health. Retrieved from [Link]

-

Pavan, F. R., et al. (2024). 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]

-

Bacha, U., et al. (2004). Identification of Novel Inhibitors of the SARS Coronavirus Main Protease 3CLpro. ResearchGate. Retrieved from [Link]

-

Rathnayake, A. D., et al. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. ASM Journals. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are PKCδ inhibitors and how do they work? Retrieved from [Link]

-

ACS Publications. (2020, September 3). Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening. Retrieved from [Link]

-

Molecules. (2021, February 4). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, October 30). Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro. Retrieved from [Link]

-

Frontiers in Pharmacology. (n.d.). Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy. Retrieved from [Link]

-

Tahlan, K., et al. (2014). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. National Institutes of Health. Retrieved from [Link]

-

Li, X., et al. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Retrieved from [Link]

-

Iketani, S., et al. (2020). Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors. National Institutes of Health. Retrieved from [Link]

-

Arthritis & Rheumatology. (2012). A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models. PubMed. Retrieved from [Link]

-

National Institutes of Health. (2020). Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening. Retrieved from [Link]

-

American Society for Microbiology. (n.d.). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Retrieved from [Link]

-

MDPI. (2020, August 27). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Retrieved from [Link]

-

Iketani, S., et al. (2020, August 4). (PDF) Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors. ResearchGate. Retrieved from [Link]

-

International Journal of Molecular Sciences. (n.d.). Characterization of an exosite binding inhibitor of matrix metalloproteinase 13. National Institutes of Health. Retrieved from [Link]

-

Molecules. (2023, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. National Institutes of Health. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Retrieved from [Link]

-

YouTube. (2014, November 23). Protein kinase C. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular Mechanisms of MmpL3 Function and Inhibition. Retrieved from [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 4. What are PKCδ inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 14. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of an exosite binding inhibitor of matrix metalloproteinase 13 - PMC [pmc.ncbi.nlm.nih.gov]

N-tert-Butyl-3-methylpyridine-2-carboxamide: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-3-methylpyridine-2-carboxamide, also known as N-tert-Butyl-3-methylpicolinamide, is a pyridine carboxamide derivative that has garnered significant attention in the field of medicinal chemistry. While not recognized for intrinsic biological activity, its importance lies in its role as a crucial starting material and key intermediate in the synthesis of a variety of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of its chemical and physical properties, its pivotal role in the synthesis of advanced drug candidates, and detailed experimental protocols for its preparation.

Chemical and Physical Properties

The fundamental properties of N-tert-Butyl-3-methylpyridine-2-carboxamide are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 32998-95-1 |

| Appearance | Solid |

| InChI Key | XYBOIZQGIVYRFV-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)C(=O)NC(C)(C)C |

Significance in Drug Discovery and Organic Synthesis

The primary significance of N-tert-Butyl-3-methylpyridine-2-carboxamide is its utility as a versatile building block in the development of novel therapeutics. Its unique structure provides a scaffold for the synthesis of more complex molecules targeting a range of biological pathways involved in various diseases.

Intermediate in the Synthesis of NIK Inhibitors

N-tert-Butyl-3-methylpyridine-2-carboxamide serves as a key reactant in the synthesis of inhibitors of NF-κB-inducing kinase (NIK). NIK is a critical component of the non-canonical NF-κB signaling pathway, which is implicated in immunity, inflammation, and the progression of certain cancers.[1][2][3] The development of small molecule inhibitors of NIK is a promising therapeutic strategy for these conditions.[1][2]

Precursor for Compounds Targeting Ferroptosis-Related Disorders

This carboxamide is also utilized in the preparation of heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders.[4] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation and is implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer.[5][6] The synthesis of compounds that can modulate this pathway is an active area of research.[4][5]

Experimental Protocols

A detailed experimental protocol for the synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide is provided below, based on procedures outlined in patent literature.[7]

Synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide [7]

-

Reactants:

-

3-methylpyridine-2-carbonitrile

-

tert-butanol

-

Sulfuric acid

-

-

Procedure:

-

To a stirred solution of 3-methylpyridine-2-carbonitrile (1.00 equivalent) and tert-butanol, add sulfuric acid (2.20 equivalents) dropwise at 70 °C.

-

Stir the resulting solution for 30 minutes at 75 °C.

-

Dilute the reaction mixture with water and adjust the pH to neutrality.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude material can be purified by flash chromatography on silica gel.

-

Visualizations

The following diagram illustrates the role of N-tert-Butyl-3-methylpyridine-2-carboxamide as a key intermediate in the synthesis of biologically active compounds.

Conclusion

References

- 1. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]

- 4. JP2022523860A - Complex aromatics and heterobicyclic aromatic derivatives for the treatment of ferrotosis-related disorders - Google Patents [patents.google.com]

- 5. Ferroptosis-related small-molecule compounds in cancer therapy: Strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent progress of ferroptosis in cancers and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]

The Pharmacological Landscape of Substituted Pyridine-2-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2-carboxamides represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of their pharmacological profile, focusing on their roles as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), and ribonucleotide reductase, as well as their potential as antimicrobial and antimycobacterial agents. This document details quantitative bioactivity data, comprehensive experimental protocols, and visual representations of key signaling pathways to support ongoing research and drug development efforts in this area.

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo activities of representative substituted pyridine-2-carboxamides across various biological targets.

Table 1: Inhibitory Activity of Pyridine-2-Carboxamides against HPK1

| Compound | Assay Type | Target | IC50 (nM) | Cell-Based Assay | Cell Line | EC50 (nM) | In Vivo Model | TGI (%) | Reference |

| Compound 19 | Enzymatic | HPK1 | - | IL-2 Secretion | Jurkat T cells | - | CT26 Syngeneic | 94.3 | [1] |

| MC38 Syngeneic | 83.3 | [1] | |||||||

| Compound 21 | ADP-Glo | HPK1 | 1.0 | p-SLP76 Inhibition | Jurkat T cells | - | - | - | [2] |

| IL-2 Secretion | Jurkat T cells | - | - | - | [2] | ||||

| ISR-05 | Radiometric HotSpot™ | HPK1 | 24,200 | - | - | - | - | - | [3] |

| ISR-03 | Radiometric HotSpot™ | HPK1 | 43,900 | - | - | - | - | - | [3] |

TGI: Tumor Growth Inhibition

Table 2: Inhibitory Activity of Pyridine-2-Carboxamides against SHP2

| Compound | Assay Type | Target | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) | In Vivo Model | TGI (%) | Reference |

| Compound C6 | Enzymatic | SHP2 | 0.13 | Antiproliferative | MV-4-11 | 3.5 | MV-4-11 Xenograft | 69.5 (at 30 mg/kg) | [4] |

| P9 (PROTAC) | Enzymatic | SHP2 | 95 | Antiproliferative | KYSE-520 | - | KYSE-520 Xenograft | ~100 (at 50 mg/kg) | [5] |

Table 3: Antimicrobial and Antimycobacterial Activity of Pyridine-2-Carboxamides

| Compound Series/Derivative | Organism | MIC (µg/mL) | Reference |

| N-alkylated pyridine-based organic salts | S. aureus | 56 (Compound 66) | [6] |

| E. coli | 55 (Compound 65 & 61) | [6] | |

| Pyridine derivatives (compounds 4, 6, 7, 8, 9) | S. aureus | 75 (Compounds 7 & 8, bacteriostatic) | [7] |

| S. mutans | 75 (Compounds 6, 7, 8, bactericidal) | [7] | |

| P. aeruginosa | 75 (Compound 8, bactericidal) | [7] | |

| C. albicans | 37.5 (Compound 6, fungiostatic) | [7] | |

| Imidazo[2,1-b][8][9][10]thiadiazole containing pyridines | Various Bacteria | 4-64 | [11] |

| Fungi | 8 (Compounds 17a & 17d) | [11] | |

| Pyridine carboxamide derivative (10c) | M. tuberculosis H37Rv | - | [12] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

HPK1 Inhibition Assays

2.1.1. ADP-Glo™ Kinase Assay [2][10][13][14]

This luminescent kinase assay quantifies the amount of ADP produced during a kinase reaction.

-

Materials:

-

HPK1 enzyme

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Test compounds (substituted pyridine-2-carboxamides)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable buffer (e.g., Kinase Buffer).

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of HPK1 enzyme solution.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

-

SHP2 Inhibition Assays

2.2.1. In Vitro SHP2 Phosphatase Assay using DiFMUP [15][16][17][18]

This fluorogenic assay measures the enzymatic activity of SHP2.

-

Materials:

-

Recombinant full-length wild-type SHP2 protein

-

Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Test compounds

-

384-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add 5 µL of the diluted test compound or DMSO to the wells of a 384-well plate.

-

Add 10 µL of the SHP2 enzyme solution to each well.

-

Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

-

Immediately measure the fluorescence kinetics in a microplate reader (e.g., excitation at 360 nm and emission at 460 nm) for 30-60 minutes.

-

Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vivo Xenograft Model for SHP2 Inhibitors[19][20][21]

This protocol outlines a general procedure for evaluating the in vivo efficacy of SHP2 inhibitors in a mouse xenograft model.

-

Animal Model: Immunodeficient mice (e.g., nude mice).

-

Tumor Model: Subcutaneous xenograft of a human cancer cell line (e.g., KYSE-520 esophageal squamous cell carcinoma).

-

Procedure:

-

Culture the selected cancer cell line to the required number.

-

Subcutaneously implant the tumor cells into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Prepare the dosing solution of the test compound (e.g., in a vehicle suitable for oral or intraperitoneal administration).

-

Administer the compound or vehicle control to the respective groups at the determined dose and schedule.

-

Monitor tumor volume and body weight of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for p-ERK levels).

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

-

Antimycobacterial Minimum Inhibitory Concentration (MIC) Determination[22][23][24][25]

This method determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.

-

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth or 7H10 agar

-

Test compounds

-

96-well or 384-well microtiter plates

-

-

Procedure (Broth Microdilution):

-

Prepare serial two-fold dilutions of the test compounds in the microtiter plates.

-

Prepare an inoculum of the mycobacterial strain and adjust it to a standard turbidity.

-

Add the inoculum to each well containing the test compound.

-

Include a drug-free control (growth control) and a medium-only control (sterility control).

-

Seal the plates and incubate at 37°C for a specified period (e.g., 7-21 days).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the mycobacteria.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological activities of substituted pyridine-2-carboxamides.

HPK1 Signaling in T-Cell Activation

SHP2 Signaling in the RAS/MAPK Pathway

Ribonucleotide Reductase in DNA Synthesis

General Workflow for In Vitro Bioactivity Assessment

References

- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biofeng.com [biofeng.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HPK1 Kinase Enzyme System Application Note [promega.com]

- 14. promega.com [promega.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-tert-Butyl-3-methylpyridine-2-carboxamide: A Key Intermediate in Kinase Inhibitor Synthesis

Introduction: The Unassuming Precursor to Potent Biological Modulators